molecular formula C17H16O4 B1324917 methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate CAS No. 952182-99-9

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Cat. No.: B1324917
CAS No.: 952182-99-9
M. Wt: 284.31 g/mol
InChI Key: MOGKNGBKMKLEPU-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol This compound is characterized by the presence of a benzodioxepin ring fused to a benzoate ester, making it a unique structure in organic chemistry

Preparation Methods

The synthesis of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate involves several steps. One common synthetic route includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methyl 4-bromobenzoate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.

Chemical Reactions Analysis

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymatic processes .

Comparison with Similar Compounds

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate can be compared to other compounds with similar structures, such as:

  • Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate
  • Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarboxylate
  • Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzoate

These compounds share the benzodioxepin or benzodioxin ring systems but differ in their substituents and overall molecular structures . The unique combination of the benzodioxepin ring with the benzoate ester in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-17(18)13-5-3-12(4-6-13)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGKNGBKMKLEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199438
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-99-9
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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